molecular formula C19H18N2O3 B2974588 3-(4-Phenylbutanamido)benzofuran-2-carboxamide CAS No. 898355-01-6

3-(4-Phenylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2974588
CAS No.: 898355-01-6
M. Wt: 322.364
InChI Key: GOTFVPYAXXDSIS-UHFFFAOYSA-N
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Description

3-(4-Phenylbutanamido)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold. This scaffold is recognized in medicinal chemistry for its diverse biological activities and is present in several pharmacologically active compounds . Researchers are exploring this class of compounds for its potential in central nervous system (CNS) drug discovery. Structurally related benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective properties in biological studies . For instance, certain derivatives have shown efficacy in protecting against NMDA-induced excitotoxicity in rat cortical neuronal cells, a mechanism relevant to neurodegenerative disorders and stroke . The structural motif of linking an amide moiety to hydrophobic aromatic systems, as seen in this compound, is a common strategy to develop molecules that can interact with specific biological targets in the brain . The incorporation of the 4-phenylbutanamido group at the C3 position of the benzofuran core is a key feature for diversification, as modern synthetic methodologies, such as directed C-H arylation and transamidation, allow for efficient creation of elaborate derivatives for structure-activity relationship (SAR) studies . This compound is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-19(23)18-17(14-10-4-5-11-15(14)24-18)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTFVPYAXXDSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(4-Phenylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(4-Phenylbutanamido)benzofuran-2-carboxamide":

Alpha-helix mimetic compositions Alpha-helix mimetic structures that contain the benzofuran-2-carboxamide core can treat medical conditions such as cancer and fibrotic diseases . These compounds mimic the secondary structure of alpha-helix regions of biologically active peptides and proteins . They can block the TCF4/β-catenin transcriptional pathway by inhibiting CBP, useful for treating cancer, especially colorectal cancer, and fibrotic diseases . The Wnt signaling pathway, which regulates cell growth and oncogenesis, can be targeted using these compounds .

Amyloid-beta aggregation modulators
Benzofuran and benzothiophene-based small molecules have been designed and synthesized to modulate amyloid-beta aggregation . These molecules can bind and modulate the Aβ42 aggregation pathway and rescue mouse hippocampal HT22 neuronal cells from Aβ42 mediated cytotoxicity . Specific compounds, such as compound 4 a (R=3‐OH, 4‐OMe), can inhibit Aβ42 aggregation in a concentration-dependent manner . However, modifications to the substituents on the phenyl group can alter the activity; for example, introducing a 4-methoxyphenyl group, as in compound 4 d (R=4‐OMe), can promote Aβ42 fibrillogenesis .

Mechanism of Action

The mechanism of action of 3-(4-Phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-Carboxamide Derivatives

Below is a detailed comparison with structurally and functionally related compounds, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Phenylbutanamido)benzofuran-2-carboxamide (Target) C3: 4-phenylbutanamido; N-linked: 4-methoxyphenyl C₂₆H₂₄N₂O₄ 428.5 Long hydrophobic chain enhances lipophilicity; methoxy improves solubility.
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide C7: methoxy; N-linked: substituted phenyl Varies ~350–450 Antioxidant activity reported; methoxy at C7 alters electronic properties.
N-(3-Fluorophenyl)-3-(2-([1,1'-biphenyl]-4-yl)acetamido)benzofuran-2-carboxamide C3: biphenylacetamido; N-linked: 3-fluorophenyl C₂₉H₂₁FN₂O₃ 464.5 Fluorine enhances bioavailability; biphenyl group may improve target binding.
SI106 (3-(4-Diethylaminobenzamido)benzofuran-2-carboxamide) C3: 4-diethylaminobenzamido; N-linked: none C₂₁H₂₂N₃O₂ 380.44 Diethylamino group increases basicity; potential CNS applications.
Tacrine–benzofuran hybrid (Compound 13) C3: tetrahydroacridinyl-aminoalkyl; N-linked: varies ~C₂₈H₂₈N₄O₂ ~470–500 Multi-target activity for Alzheimer’s disease; hybrid structure enhances potency.
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide C3: 5-bromofuran-2-carboxamido; N-linked: 4-trifluoromethoxyphenyl C₂₁H₁₂BrF₃N₂O₅ 509.2 Halogens (Br, F) improve metabolic stability; trifluoromethoxy enhances lipophilicity.

Physicochemical Properties

  • Lipophilicity : The 4-phenylbutanamido group in the target compound increases logP compared to shorter-chain analogs (e.g., SI106 ).
  • Solubility : The 4-methoxyphenyl group improves aqueous solubility relative to halogenated derivatives (e.g., ).

Biological Activity

3-(4-Phenylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. Its structural characteristics, including the benzofuran moiety and the amide functional group, position it as a candidate for further pharmacological exploration. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structural Characteristics

The molecular formula of this compound is C23H26N2O4C_{23}H_{26}N_{2}O_{4}, which indicates the presence of two nitrogen atoms, four oxygen atoms, and a significant carbon and hydrogen backbone. The compound features a phenylbutanamide side chain linked to a benzofuran core, contributing to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance:

  • Cell Viability Assays : In studies involving K562 leukemia cells, compounds derived from benzofuran structures demonstrated varying degrees of antiproliferative activity. One such derivative reduced cell viability by approximately 13% compared to control groups, suggesting potential as an anticancer agent .
  • Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in K562 cells, leading to apoptosis. Flow cytometry analysis indicated that exposure to certain derivatives resulted in significant activation of caspases 3 and 7, essential mediators in the apoptotic pathway .

Antimicrobial Activity

Similar benzofuran derivatives have exhibited antimicrobial properties. The structural diversity provided by different substituents on the phenyl group may influence their efficacy against various microbial strains.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is presented in the following table:

Compound NameStructural FeaturesBiological Activity
N-(3,4-Dimethylphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamideDimethyl-substituted phenyl groupAnticancer properties
N-(4-Methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamideMethoxy-substituted phenyl groupAnti-inflammatory effects
N-(4-Fluorophenyl)-3-(cyclohexanamido)-1-benzofuran-2-carboxamideFluorinated phenyl groupAntimicrobial activity

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in cancer treatment:

  • Study on K562 Cells : A study demonstrated that specific derivatives could induce apoptosis through mitochondrial pathways by increasing ROS levels and activating caspases .
  • Antiproliferative Activity Assessment : Another study evaluated various benzofuran derivatives for their antiproliferative effects against several cancer cell lines, underscoring their potential as lead compounds for drug development .

Q & A

Q. What are the key synthetic strategies for preparing 3-(4-phenylbutanamido)benzofuran-2-carboxamide in academic research?

The synthesis typically involves multi-step protocols:

Core Benzofuran Formation : Start with benzofuran-2-carboxylic acid derivatives, often prepared via cyclization of substituted phenols or Pd-catalyzed C-H activation .

Amide Coupling : Use coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with DIPEA (diisopropylethylamine) in DMF to introduce the 4-phenylbutanamido group .

Purification : Column chromatography (e.g., silica gel with DCM/MeOH gradients) or crystallization (ethyl acetate/hexane) yields high-purity products .

Q. How is structural characterization performed for this compound?

  • Spectroscopic Analysis :
    • 1H/13C NMR : Assign peaks based on substituent effects (e.g., benzofuran protons at δ 6.5–8.1 ppm, amide NH at δ 7.8–8.5 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C vibrations (~1240 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 425–529) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition : Screen against kinases or acetylcholinesterase using fluorometric assays .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Metal Ion Sensing : Fluorescence quenching studies for Fe³⁺ detection, as seen in benzofuran-based chemosensors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test KI or phenol as catalysts in nucleophilic substitutions (e.g., 67–79% yield improvements in acridine hybrids) .
  • Solvent Effects : Compare DMF (high polarity) vs. DCM (low polarity) for coupling reactions; DMF often enhances solubility of polar intermediates .
  • Temperature Control : Heating at 155–160°C for 35–60 min in sealed tubes minimizes side reactions during heterocycle formation .

Q. How do structural modifications (e.g., piperazine or pyrrolidine substitutions) affect bioactivity?

  • SAR Studies :
    • Piperazine Derivatives : Enhance solubility and CNS penetration (e.g., N-(3-(piperidin-1-yl)propyl) analogs show improved anticancer activity) .
    • Pyrrolidine Additions : Increase rigidity, potentially improving binding to G-quadruplex DNA targets .
  • Data Analysis : Use docking simulations (AutoDock Vina) to correlate substituent effects with binding affinity to targets like DOT1L or AF9 .

Q. How can conflicting data on biological activity be resolved?

  • Controlled Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentrations to avoid solvent interference).
  • Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .

Methodological Challenges and Solutions

Q. What analytical techniques address low solubility in aqueous media?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
  • Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Q. How are synthetic byproducts or impurities characterized?

  • HPLC-MS : Monitor reaction progress with C18 columns (gradient: 5–95% acetonitrile/water) to detect intermediates .
  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., distinguishing regioisomers) .

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